Benzene, 1-bromo-3-(dibromomethyl)-
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Overview
Description
1-bromo-3-(dibromomethyl)benzene is an organic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another hydrogen atom is replaced by a dibromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-(dibromomethyl)benzene can be synthesized through the bromination of 1-bromo-3-methylbenzene. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of 1-bromo-3-(dibromomethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(dibromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Oxidation and Reduction: The dibromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Scientific Research Applications
1-bromo-3-(dibromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-(dibromomethyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can undergo further reactions. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards nucleophiles .
Comparison with Similar Compounds
1-bromo-3-(dibromomethyl)benzene can be compared with other similar compounds such as:
1,3-dibromo-5-(dibromomethyl)benzene: Similar structure but with an additional bromine atom on the benzene ring.
1,4-dibromo-2,5-bis(bromomethyl)benzene: Contains two bromomethyl groups and two bromine atoms on the benzene ring.
1,2-bis(dibromomethyl)benzene: Contains two dibromomethyl groups on adjacent carbon atoms of the benzene ring.
These compounds share similar reactivity patterns but differ in their substitution patterns, leading to variations in their chemical properties and applications.
Properties
CAS No. |
62247-78-3 |
---|---|
Molecular Formula |
C7H5Br3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
1-bromo-3-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H5Br3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |
InChI Key |
OEPBSLYAWOMXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(Br)Br |
Origin of Product |
United States |
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